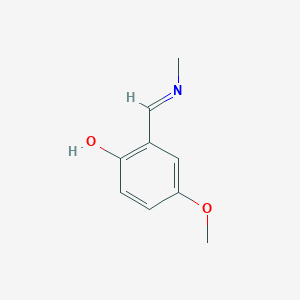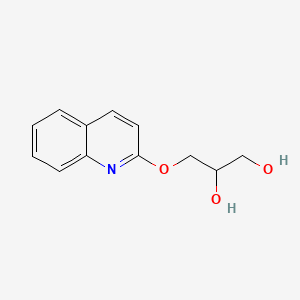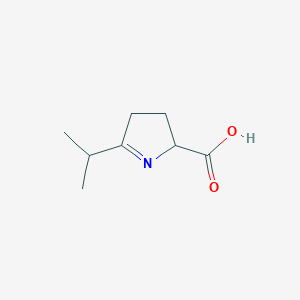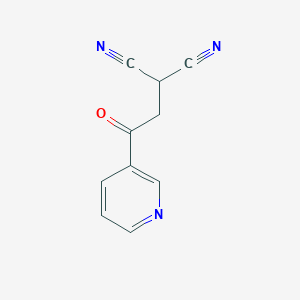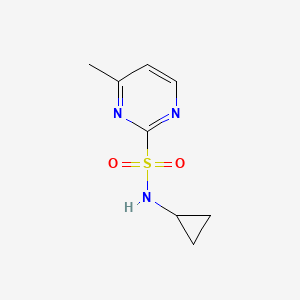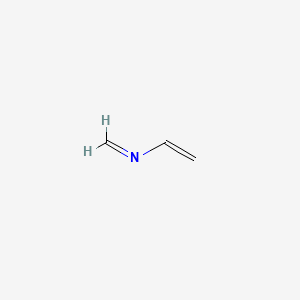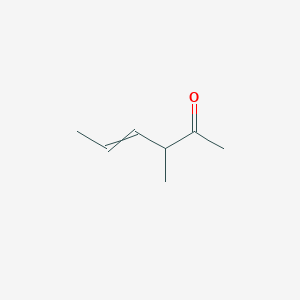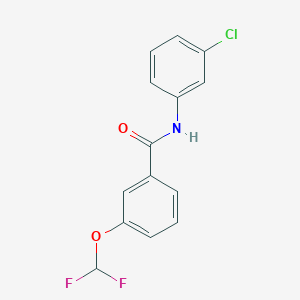
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a 3-(difluoromethoxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- typically involves the reaction of 3-chlorobenzoic acid with appropriate reagents to introduce the difluoromethoxy group. One common method involves the use of difluoromethyl ether in the presence of a base to achieve the desired substitution. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Applications De Recherche Scientifique
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, N-(4-chlorophenyl)-3-(difluoromethoxy)-
- Benzamide, N-(3-bromophenyl)-3-(difluoromethoxy)-
- Benzamide, N-(3-chlorophenyl)-4-(difluoromethoxy)-
Uniqueness
Benzamide, N-(3-chlorophenyl)-3-(difluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-chlorophenyl and 3-(difluoromethoxy) groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H10ClF2NO2 |
|---|---|
Poids moléculaire |
297.68 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C14H10ClF2NO2/c15-10-4-2-5-11(8-10)18-13(19)9-3-1-6-12(7-9)20-14(16)17/h1-8,14H,(H,18,19) |
Clé InChI |
XUSDBDZKLHARKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
